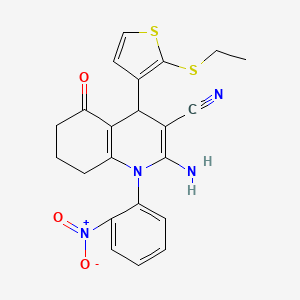![molecular formula C16H12N4O5 B11642881 N-(4-nitrophenyl)-N'-[(4Z)-2-oxo-1,2-dihydro-4H-3,1-benzoxazin-4-ylidene]acetohydrazide](/img/structure/B11642881.png)
N-(4-nitrophenyl)-N'-[(4Z)-2-oxo-1,2-dihydro-4H-3,1-benzoxazin-4-ylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-NITROPHENYL)-N’-[(4Z)-2-OXO-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-4-YLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a nitrophenyl group, a benzoxazine ring, and an acetohydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-NITROPHENYL)-N’-[(4Z)-2-OXO-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-4-YLIDENE]ACETOHYDRAZIDE typically involves a multi-step process:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazine ring. This can be achieved through the reaction of an ortho-aminophenol derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of the benzoxazine intermediate. This step requires the use of nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Formation of the Acetohydrazide Moiety: The final step involves the condensation of the nitrophenyl-substituted benzoxazine with an acetohydrazide derivative. This reaction is typically carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-(4-NITROPHENYL)-N’-[(4Z)-2-OXO-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-4-YLIDENE]ACETOHYDRAZIDE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-NITROPHENYL)-N’-[(4Z)-2-OXO-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-4-YLIDENE]ACETOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The benzoxazine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases, as well as catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of substituted benzoxazine derivatives.
科学的研究の応用
N-(4-NITROPHENYL)-N’-[(4Z)-2-OXO-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-4-YLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a valuable tool for studying enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: Used in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of N-(4-NITROPHENYL)-N’-[(4Z)-2-OXO-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-4-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the benzoxazine ring can interact with various enzymes and receptors. These interactions can modulate cellular processes such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
N-(4-NITROPHENYL)-N’-[(4Z)-2-OXO-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-4-YLIDENE]ACETOHYDRAZIDE can be compared with other similar compounds, such as:
N-(4-NITROPHENYL)-N’-[(4Z)-2-OXO-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-4-YLIDENE]ACETOHYDRAZIDE: Similar in structure but with different substituents on the benzoxazine ring.
N-(4-NITROPHENYL)-N’-[(4Z)-2-OXO-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-4-YLIDENE]ACETOHYDRAZIDE: Contains a different functional group in place of the acetohydrazide moiety.
The uniqueness of N-(4-NITROPHENYL)-N’-[(4Z)-2-OXO-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-4-YLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C16H12N4O5 |
|---|---|
分子量 |
340.29 g/mol |
IUPAC名 |
N-(4-nitrophenyl)-N'-(2-oxo-3,1-benzoxazin-4-yl)acetohydrazide |
InChI |
InChI=1S/C16H12N4O5/c1-10(21)19(11-6-8-12(9-7-11)20(23)24)18-15-13-4-2-3-5-14(13)17-16(22)25-15/h2-9,18H,1H3 |
InChIキー |
QYBMWMVFYPOVGP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])NC2=C3C=CC=CC3=NC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide](/img/structure/B11642798.png)
![3-(5-{(Z)-[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11642804.png)
![Ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B11642810.png)

![3,4-dimethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11642843.png)
![3-amino-4-(furan-2-yl)-N-(3-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11642849.png)
![2-(3,4-Dimethoxyphenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11642852.png)
![2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11642854.png)
![2-(ethylsulfanyl)-3-(prop-2-en-1-yl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11642863.png)
![6-Amino-3-(4-methylphenyl)-4-(2,4,6-trimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11642865.png)
![Ethyl 2-(5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-YL}-2-methylbenzenesulfonamido)acetate](/img/structure/B11642871.png)
![5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B11642874.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,5-diethoxybenzamide](/img/structure/B11642888.png)
![1,4-Bis[(4-iodophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B11642892.png)
